1-[2-(1,3-thiazol-2-yl)ethyl]piperazine
Übersicht
Beschreibung
1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is a heterocyclic compound that features both a thiazole ring and a piperazine ring The thiazole ring consists of a five-membered ring containing both sulfur and nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine can be synthesized through various methods. One common approach involves the reaction of 2-bromoethyl thiazole with piperazine under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(1,3-thiazol-2-yl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate biochemical pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Thiazol-2-ylmethyl)piperazine
- 1-(2-Thiazol-2-ylpropyl)piperazine
- 1-(2-Thiazol-2-ylethyl)morpholine
Comparison: 1-[2-(1,3-thiazol-2-yl)ethyl]piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-(2-Thiazol-2-ylmethyl)piperazine, the ethyl group provides different steric and electronic properties, potentially leading to distinct biological effects. The presence of the piperazine ring, as opposed to the morpholine ring in 1-(2-Thiazol-2-ylethyl)morpholine, can also result in different pharmacokinetic and pharmacodynamic profiles .
Eigenschaften
Molekularformel |
C9H15N3S |
---|---|
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
2-(2-piperazin-1-ylethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H15N3S/c1(9-11-4-8-13-9)5-12-6-2-10-3-7-12/h4,8,10H,1-3,5-7H2 |
InChI-Schlüssel |
WHJCLPKGKRJGLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=NC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.